molecular formula C7H5F3O2S B13059011 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid

2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid

Cat. No.: B13059011
M. Wt: 210.18 g/mol
InChI Key: ZWXQPHZUCOXFCQ-UHFFFAOYSA-N
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Description

2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, and its derivatives are known for their diverse applications in various fields such as medicinal chemistry, material science, and organic synthesis. The presence of the trifluoromethyl group in the compound enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid can be achieved through several methods. One common approach involves the cyclization of functionalized alkynes containing sulfur. For instance, the reaction of 3-(2-aryl-2-oxoethylidene)-2-oxindoles with α-thiocyanato ketones in the presence of potassium t-butoxide under microwave irradiation can yield thiophene derivatives .

Industrial Production Methods

Industrial production of thiophene derivatives often involves the use of condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis. These methods typically involve the condensation of sulfur-containing compounds with carbonyl compounds under specific conditions .

Chemical Reactions Analysis

Types of Reactions

2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or thioethers.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.

Scientific Research Applications

2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological targets, potentially inhibiting enzymes or receptors involved in inflammatory and microbial processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Thiophene-2-carboxylic acid
  • Thiophene-3-carboxylic acid
  • 2-(Trifluoromethyl)thiophene

Comparison

2-[4-(Trifluoromethyl)thiophen-3-yl]acetic acid is unique due to the presence of both the trifluoromethyl group and the acetic acid moiety. This combination enhances its chemical stability and biological activity compared to other thiophene derivatives. The trifluoromethyl group increases lipophilicity and metabolic stability, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C7H5F3O2S

Molecular Weight

210.18 g/mol

IUPAC Name

2-[4-(trifluoromethyl)thiophen-3-yl]acetic acid

InChI

InChI=1S/C7H5F3O2S/c8-7(9,10)5-3-13-2-4(5)1-6(11)12/h2-3H,1H2,(H,11,12)

InChI Key

ZWXQPHZUCOXFCQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CS1)C(F)(F)F)CC(=O)O

Origin of Product

United States

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